1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine
Description
Significance of Pyrrolopyridine Scaffolds in Modern Medicinal Chemistry
The fusion of pyrrole (B145914) and pyridine (B92270) pharmacophores has resulted in compounds with a broad spectrum of biological activities, making them a focal point of medicinal chemistry for over a century. nih.gov Pyrrolopyridine derivatives have been successfully developed into drugs for a variety of conditions. For instance, Vemurafenib and Pexidartinib are approved anticancer therapies that feature this scaffold. nih.gov The versatility of the pyrrolopyridine framework allows for its application in treating diseases of the nervous and immune systems, as well as in developing antidiabetic, antimycobacterial, and antiviral agents. nih.govmdpi.com The significance of the pyridine moiety itself is underscored by its presence in over 7,000 drug molecules. nih.gov The pyrrole ring is also a key component in numerous pharmaceuticals, including anti-inflammatory drugs like Indometacin, statins such as Fluvastatin, and antiviral treatments like Fostemsavir. nih.govmdpi.com
Overview of Isomeric Pyrrolopyridine Ring Systems and Their Biomedical Relevance
Pyrrolopyridines, also known as azaindoles, exist in six distinct isomeric forms, each defined by the arrangement of the nitrogen atoms within the bicyclic structure. mdpi.com This structural diversity gives rise to a wide array of pharmacological profiles. The pyrrolopyridine scaffold is not only a product of synthetic chemistry but is also found in a variety of natural alkaloids with significant biological effects. mdpi.comresearchgate.net Notable examples include Camptothecin, a topoisomerase I inhibitor used in cancer treatment, and Variolin B, isolated from an Antarctic sponge, which has shown potential as an anticancer agent. mdpi.com
The biomedical relevance of each isomeric system is a subject of ongoing research, with different isomers showing promise for different therapeutic applications. For example, derivatives of the pyrrolo[3,2-c]pyridine isomer have demonstrated inhibitory effects against FMS kinase, making them promising candidates for the development of anticancer and anti-arthritic drugs. nih.gov
| Isomeric Pyrrolopyridine Ring System | Notable Natural Products/Derivatives | Biomedical Relevance | Reference |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine | Derivatives as FMS kinase inhibitors | Anticancer and anti-arthritic applications | nih.gov |
| Pyrrolo[3,4-c]pyridine | Derivatives as analgesic and sedative agents | Treatment of nervous system disorders, antidiabetic, antimycobacterial, antiviral, and antitumor activities | nih.govmdpi.com |
| Pyrrolo[2,3-d]pyrimidine (an azaindole analog) | Tofacitinib | Anti-inflammatory, anti-neurodegenerative, antibacterial, and antitumor activities | researchgate.net |
| General Pyrrolopyridine Scaffold | Camptotheca | Anticancer (Topoisomerase I inhibitor), anti-HIV-1 | mdpi.com |
| General Pyrrolopyridine Scaffold | Pumiloside and Deoxypumiloside | Isolated from Ophiorrhiza pumila | mdpi.com |
| General Pyrrolopyridine Scaffold | Variolin B and Deoxyvariolin B | Isolated from Kirkpatrickia variolosa (Antarctic sponge), anticancer | mdpi.com |
| General Pyrrolopyridine Scaffold | Mappicin | Antiviral | mdpi.com |
Historical Context of Pyrrolopyridine Research and Drug Discovery
The journey of drug discovery has evolved significantly over time, from serendipitous findings in the 19th century to the modern era of molecular modeling and "omics" technologies. springernature.com Within this broader history, the study of pyridine and its derivatives has a long and storied past. The pyridine scaffold was first isolated in 1846, and its structure was elucidated in the following decades. nih.gov
Research into pyrrolopyridines has been active for more than 100 years, driven by the recognition of the pharmacological potential of the fused pyrrole and pyridine rings. nih.gov The development of synthetic methodologies to create diverse libraries of these compounds has been a critical aspect of this research, allowing for extensive structure-activity relationship (SAR) studies. nih.gov These historical efforts have laid the groundwork for the discovery of contemporary drugs and continue to inspire the design of new therapeutic agents.
Rationale for Investigating 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine Derivatives
The investigation into specific derivatives of the pyrrolopyridine scaffold, such as those of this compound, is propelled by the promising biological activities observed in related compounds. The pyrrolo[3,2-c]pyridine core is of particular interest due to its demonstrated potential in several therapeutic areas.
Recent research has highlighted the efficacy of pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of FMS kinase (CSF-1R), a key target in various cancers and inflammatory diseases like rheumatoid arthritis. nih.gov For example, a series of these derivatives showed significant potency against ovarian, prostate, and breast cancer cell lines, with one compound, 1r, exhibiting IC50 values in the sub-micromolar range and high selectivity for cancer cells over normal cells. nih.gov
Furthermore, new 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin, demonstrating potent antitumor activities. nih.gov One such derivative, 10t, displayed IC50 values as low as 0.12 to 0.21 μM against several cancer cell lines and was found to significantly induce G2/M phase cell cycle arrest and apoptosis. nih.gov The investigation of these compounds is also supported by their potential to act as positive allosteric modulators of the M1 muscarinic receptor, which could lead to novel treatments for central nervous system disorders such as Alzheimer's disease and schizophrenia. acs.org The specific substitution pattern of this compound offers a unique chemical space to explore and optimize these activities, providing a strong rationale for its continued investigation in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-5-8-6-10-4-3-9(8)11(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZRIPJDDRDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609922 | |
| Record name | 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680859-99-8 | |
| Record name | 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,2 Dimethyl 1h Pyrrolo 3,2 C Pyridine and Its Derivatives
General Synthetic Strategies for the Pyrrolo[3,2-C]pyridine Core
The construction of the pyrrolo[3,2-c]pyridine nucleus can be classified into three main retrosynthetic approaches: building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270), constructing the pyridine ring onto a pyrrole precursor, or forming both rings concurrently. researchgate.net
Annulation of the Pyrrole Nucleus to the Pyridine Cycle
One of the most common and effective strategies for synthesizing the pyrrolo[3,2-c]pyridine core involves the annulation of a pyrrole ring onto a suitably functionalized pyridine precursor. This approach leverages the well-established chemistry of pyridines to install the necessary substituents that will ultimately form the five-membered pyrrole ring.
A clear example of this strategy is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov The synthesis begins with a commercially available substituted pyridine, 2-bromo-5-methylpyridine. nih.gov This starting material undergoes a series of transformations to build the pyrrole ring:
Oxidation: The pyridine nitrogen is first oxidized, for example using m-chloroperbenzoic acid (m-CPBA), to form 2-bromo-5-methylpyridine-1-oxide. nih.gov
Nitration: A nitro group is introduced at the 4-position of the pyridine ring using fuming nitric acid in sulfuric acid. nih.gov
Side-Chain Elaboration: The methyl group is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to create an enamine intermediate, specifically (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. nih.gov
Reductive Cyclization: This key intermediate is then treated with a reducing agent, such as iron powder in acetic acid. This step accomplishes both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov
This stepwise annulation provides a robust route to a functionalized pyrrolo[3,2-c]pyridine that can be used for further derivatization. nih.gov A similar strategy is employed in the synthesis of 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins), where the pyrrole-2,3-dione moiety is annulated onto a pyridine ring. nih.gov
Annulation of the Pyridine Nucleus to the Pyrrole Cycle
A conceptually alternative approach involves constructing the six-membered pyridine ring onto a pre-existing, appropriately substituted pyrrole. While numerous methods exist for azaindole synthesis starting from either pyridine or pyrrole building blocks, this specific strategy is less commonly detailed for the pyrrolo[3,2-c]pyridine isomer compared to the reverse annulation. rsc.org
The general principle of this method would involve a pyrrole molecule substituted at the 2- and 3-positions with functional groups that can act as precursors for the pyridine ring. For example, a reaction sequence could start with a pyrrole bearing an amino group and a carbonyl-containing side chain, which could then undergo a cyclocondensation reaction with a three-carbon component to form the pyridine ring. The development of novel synthetic methods for various azaindole isomers remains an active area of research, aiming to provide versatile routes to diversely substituted scaffolds. rsc.orguni-rostock.de
Synchronous Formation of Both Pyrrole and Pyridine Rings
Advanced synthetic strategies enable the simultaneous or sequential one-pot formation of both the pyrrole and pyridine rings, often through multi-component reactions or catalytic cascade processes. These methods are highly efficient as they reduce the number of synthetic steps and purification procedures.
One such approach is a synergetic copper/zinc-catalyzed one-step annulation reaction. This method utilizes a double cyclization pathway to construct aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines from 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes, delivering complex diamine derivatives in moderate to good yields. rsc.org Another example is a multi-component reaction for the synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-ones, which assembles the core structure from simpler precursors like 4-hydroxy-6-methyl-2H-pyran-2-one, amines, and β-nitrostyrene in a single operation. researchgate.net These domino strategies are valuable for rapidly building molecular complexity from simple and readily available starting materials. researchgate.net
Specific Reaction Types and Optimized Approaches
Beyond the general strategies for ring construction, specific reaction classes are pivotal for both forming the core and introducing diverse substituents, such as the methyl groups in 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine.
Palladium-Mediated Coupling Reactions (e.g., Sonogashira Coupling, Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including pyrrolopyridines. mdpi.com
The Suzuki-Miyaura coupling is particularly effective for creating carbon-carbon bonds by coupling an organoboron compound with a halide. This reaction has been successfully applied to the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. nih.gov By reacting this intermediate with various substituted arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base, a wide array of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives can be synthesized. nih.gov This method demonstrates high functional group tolerance and typically provides good to excellent yields. nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | o-tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65 |
| 3 | m-tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
| 4 | 2-methoxyphenylboronic acid | 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 76 |
| 5 | 4-ethoxyphenylboronic acid | 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 57 |
| 6 | 4-nitrophenylboronic acid | 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 7 | Naphthalen-2-ylboronic acid | 6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 52 |
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives. nih.gov
The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another powerful palladium-catalyzed reaction. While specific examples for the pyrrolo[3,2-c]pyridine isomer are less common in the cited literature, its application is well-established for other azaindoles. nih.gov This reaction could be used to install an alkynyl substituent at the 6-position of 6-bromo-1H-pyrrolo[3,2-c]pyridine, which could then be further elaborated, for instance, by reduction to an alkyl group.
Cycloaddition and Cyclocondensation Reactions
Cycloaddition and cyclocondensation reactions provide powerful pathways to construct the heterocyclic rings of the pyrrolo[3,2-c]pyridine system, often with high stereocontrol.
Cycloaddition reactions , such as the Diels-Alder [4+2] cycloaddition, are fundamental for the synthesis of six-membered rings and can be employed to construct the pyridine portion of the molecule. rsc.orgyoutube.com A pertinent example for the pyrrole ring is the intramolecular [3+2] cycloaddition. This method has been used to synthesize octahydro-1H-pyrrolo[3,2-c]pyridines, which are saturated analogs of the target scaffold. mdpi.com These reactions can establish the core bicyclic structure, which would then require subsequent oxidation or aromatization steps to yield the fully aromatic 1H-pyrrolo[3,2-c]pyridine.
Cyclocondensation reactions involve the joining of two or more molecules with the elimination of a small molecule like water or ammonia. This approach is highly effective for building fused heterocyclic systems. For instance, imidazo[1,5-a]pyridines can be synthesized via the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org A similar strategy, involving the condensation of a suitably functionalized pyrrole with a 1,3-dicarbonyl equivalent, could be envisioned for the construction of the pyridine ring. Double cyclocondensation cascades have also been developed to form related fused systems like pyrrolo[1,2-a]quinazoline-1,5-diones, highlighting the power of this method to rapidly build complex heterocyclic frameworks. mdpi.com
One-Pot Tandem Reactions (e.g., Aldol (B89426) Condensation/Aza-Addition)
This methodology has been effectively employed in the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones. The reaction typically involves the condensation of 2-methyl-3-carbamoylpyrroles with various aldehydes, promoted by ammonium (B1175870) acetate. The process initiates with an aldol condensation, followed by an intramolecular aza-addition to form the bicyclic pyrrolopyridine structure. While this specific example leads to a tetrahydro derivative, the underlying principles of tandem aldol condensation and aza-addition are applicable to the synthesis of the fully aromatic this compound scaffold, likely through subsequent oxidation or elimination steps.
Another relevant tandem approach is the aza-Michael addition followed by a vinylogous aldol condensation, which has been utilized to create N-bridged pyridine fused quinolone derivatives. semanticscholar.org This strategy involves the reaction of quinolones with ynones under transition metal-free conditions, constructing both a C-N and a C=C bond in one sequence. semanticscholar.org The adaptability of such tandem reactions provides a versatile platform for generating diverse pyrrolopyridine derivatives.
A selection of derivatives synthesized via tandem reactions is presented in Table 1.
Table 1: Examples of Pyrrolopyridine Derivatives Synthesized via Tandem Reactions
| Compound | Reactants | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| 2,3,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one derivative | 2-Methyl-3-carbamoylpyrrole and Aldehyde | Aldol Condensation/Aza-Addition | 87% | africacommons.netmdpi.com |
| N-Bridged Pyridine Fused Quinolone | Quinolone and Ynone | Aza-Michael Addition/Vinylogous Aldol Condensation | Not specified | semanticscholar.org |
Strategic Use of Protecting Groups in Complex Syntheses
In the multi-step synthesis of complex molecules like this compound and its derivatives, the strategic use of protecting groups is crucial. This is particularly important for the pyrrole nitrogen, which can interfere with various reaction conditions.
The trimethylsilylethoxymethyl (SEM) group is a commonly employed protecting group for the pyrrole nitrogen in the synthesis of related azaindole scaffolds. nih.gov For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the SEM group effectively masks the pyrrole NH, allowing for selective cross-coupling reactions at other positions of the heterocyclic core. nih.gov Similarly, the synthesis of C-4, C-5, and C-6 substituted pyrrolo[2,3-d]pyrimidines utilizes SEM protection to facilitate sequential Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions. mdpi.com
However, the deprotection of the SEM group can present challenges. The release of formaldehyde (B43269) during deprotection can lead to the formation of unwanted side products, such as the formation of a tricyclic eight-membered 7-azaindole (B17877). nih.gov This highlights the need for careful optimization of deprotection conditions.
Benzyl groups have also been utilized for the protection of the pyrrole nitrogen in the synthesis of dihydropyrrolo[3,2-c]pyridine-4-one analogs. rasayanjournal.co.in Another strategy for protecting primary amine functionalities involves their conversion to N-substituted 2,5-dimethylpyrroles, which are stable to a range of reagents and conditions. rsc.org The choice of protecting group depends on the specific reaction sequence and the compatibility with other functional groups present in the molecule.
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound scaffold can be functionalized at various positions to generate a library of derivatives for structure-activity relationship (SAR) studies. Common strategies involve substitution on the pyridine ring, the pyrrole ring, and the pyrrole nitrogen.
A prevalent approach is the introduction of aryl or heteroaryl groups at the C-6 position of the pyrrolo[3,2-c]pyridine core. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. For example, 6-bromo-1H-pyrrolo[3,2-c]pyridine can be coupled with a variety of substituted phenylboronic acids to yield 6-aryl derivatives. semanticscholar.orgnih.gov
The pyrrole nitrogen (N-1 position) is another key site for derivatization. It can be substituted with various groups, such as a 3,4,5-trimethoxyphenyl group, through a copper-catalyzed N-arylation reaction. semanticscholar.orgnih.gov Further modifications can be made to the substituents themselves. For instance, in the synthesis of 4-benzamidopyrrolo[3,2-c]pyridine derivatives, the initial 1-aryl-4-aminopyrrolo[3,2-c]pyridine intermediate is acylated with benzoyl chloride. nih.gov
Table 2 provides examples of functionalized 1H-pyrrolo[3,2-c]pyridine derivatives.
Table 2: Examples of Functionalized 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound Name | Functionalization Strategy | Key Reagents | Reference |
|---|---|---|---|
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Suzuki coupling at C-6, N-arylation at N-1 | Phenylboronic acid, Pd(PPh3)4, 3,4,5-trimethoxyphenylboric acid, Cu(OAc)2 | nih.gov |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Suzuki coupling at C-6, N-arylation at N-1 | o-tolylboronic acid, Pd(PPh3)4, 3,4,5-trimethoxyphenylboric acid, Cu(OAc)2 | nih.gov |
| 4-Benzamido-1-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridine | Acylation of the amino group | Benzoyl chloride, Diisopropylamine | nih.gov |
| N-substituted 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | N-alkylation | 1,2-dibromoethane, K2CO3 | mdpi.com |
Scalability and Reproducibility in the Synthesis of Pyrrolo[3,2-C]pyridine Systems
The transition from laboratory-scale synthesis to large-scale production of pyrrolo[3,2-c]pyridine systems necessitates robust and reproducible synthetic methods. Several factors are critical for ensuring scalability, including the use of readily available starting materials, minimizing chromatographic purifications, and employing technologies that allow for precise control over reaction parameters.
Some synthetic routes for related heterocyclic cores have demonstrated scalability. For instance, a one-pot synthesis of the 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline core has been successfully carried out on a gram scale. acs.org Similarly, a large-scale synthesis of a pyrrolo[2,3-d]pyrimidine derivative has been developed, which avoids chromatographic separations and extractions, making it an economically and ecologically favorable process. acs.org
Flow chemistry is emerging as a powerful tool to enhance the scalability and reproducibility of heterocyclic synthesis. africacommons.net Continuous flow reactors offer superior control over reaction temperature, pressure, and mixing, leading to more consistent product quality and higher yields. mdpi.com This technology is particularly advantageous for reactions that are difficult to control in traditional batch processes. The synthesis of various heterocyclic compounds, including pyrazolopyrimidines, has been significantly improved using flow chemistry, with reaction times reduced from hours to minutes. africacommons.netmdpi.com The application of flow chemistry to the synthesis of this compound could offer a viable path to large-scale, reproducible production. researchgate.net
Structure Activity Relationship Sar and Lead Optimization Studies of 1,2 Dimethyl 1h Pyrrolo 3,2 C Pyridine Derivatives
Impact of Substituent Effects on Biological Potency and Selectivity
The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of various substituents on the bicyclic core and its appended moieties.
The substitution at the N-1 position of the pyrrolo[3,2-c]pyridine ring plays a critical role in determining biological potency. In a series of derivatives designed as FMS kinase inhibitors, the position of substituents on an N-1-attached phenyl ring significantly influenced activity. nih.gov It was observed that compounds with para-disubstituted phenyl rings were more potent than their corresponding meta-disubstituted counterparts. nih.gov
For instance, in a study focused on developing colchicine-binding site inhibitors for anticancer applications, a 3,4,5-trimethoxyphenyl group was consistently used as the N-1 substituent. This particular moiety is a well-known pharmacophore that interacts with the colchicine (B1669291) binding site of tubulin, and its presence on the N-1 position of the 1H-pyrrolo[3,2-c]pyridine scaffold was integral to the potent antiproliferative activity observed in the series. nih.govtandfonline.com
Substitutions on the carbon atoms of the 1H-pyrrolo[3,2-c]pyridine core are a key area for SAR exploration. The C-6 position, in particular, has been a major site for modification. In a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the nature of the aryl group at C-6 had a profound impact on antiproliferative activity. nih.gov
The introduction of electron-donating groups (EDGs) on the C-6 aryl ring, such as a methyl (CH₃) or methoxy (B1213986) (OCH₃), generally led to an increase in antiproliferative potency. nih.gov Conversely, attaching electron-withdrawing groups (EWGs) like fluoro (F) or nitro (NO₂) to the same ring resulted in diminished activity. nih.gov The most potent compound in this series, 10t , featured an indolyl group at the C-6 position, demonstrating exceptional activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. semanticscholar.orgnih.gov
The table below summarizes the antiproliferative activities of selected C-6 substituted 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
| Compound | C-6 Substituent (B-ring) | IC₅₀ (μM) - HeLa | IC₅₀ (μM) - SGC-7901 | IC₅₀ (μM) - MCF-7 |
|---|---|---|---|---|
| 10a | Phenyl | 1.21 | 1.35 | 1.58 |
| 10b | o-tolyl | 0.98 | 1.02 | 1.23 |
| 10d | p-tolyl | 0.56 | 0.61 | 0.79 |
| 10l | 4-fluorophenyl | 1.52 | 1.69 | 1.81 |
| 10n | 4-nitrophenyl | 3.58 | 4.12 | 4.55 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Ligand Efficiency Analysis in Structure-Based Design
Ligand efficiency is a key metric in structure-based drug design, relating a compound's potency to its size. While explicit ligand efficiency values are not always reported, the principles are evident in optimization studies. For example, the development of FMS kinase inhibitors led to compound 1r , which exhibited a potent IC₅₀ of 30 nM. nih.gov This high potency from a relatively small molecule indicates high ligand efficiency.
Molecular modeling studies further illuminate the structural basis for this efficiency. In the case of the tubulin inhibitor 10t , molecular docking suggested that the compound fits well into the colchicine binding site, forming specific hydrogen bonds with key amino acid residues Thrα179 and Asnβ349. nih.govtandfonline.com This precise interaction, facilitated by the optimized arrangement of the 1H-pyrrolo[3,2-c]pyridine core and its substituents, is a hallmark of effective structure-based design.
Strategies for Improving Pharmacological Profiles
Strategic modifications to the 1H-pyrrolo[3,2-c]pyridine scaffold have successfully enhanced both binding affinity and target specificity. In the pursuit of FMS kinase inhibitors, a series of eighteen derivatives were evaluated, leading to the discovery of compound 1r with an IC₅₀ of 30 nM. nih.gov This represented a 3.2-fold increase in potency compared to the lead compound. nih.gov Crucially, when tested against a panel of 40 different kinases, compound 1r showed high selectivity for FMS kinase, with an 81% inhibition at 1 µM, compared to ≤42% for other kinases. nih.gov This demonstrates that targeted substitutions can significantly improve both affinity and the specificity profile.
Similarly, in the series of tubulin inhibitors, the exploration of different aryl groups at the C-6 position was a strategy to enhance binding affinity within the colchicine pocket. The discovery that an indolyl group in compound 10t yielded the highest potency highlights how fine-tuning substituents can optimize interactions with the biological target. semanticscholar.orgnih.gov
Modulating Selectivity Profiles (e.g., against off-targets, related kinases)
Achieving a high degree of selectivity is a critical objective in drug design, as it minimizes the potential for off-target effects and associated toxicities. For kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold, selectivity is paramount to avoid inhibiting closely related kinases that could lead to adverse events.
Research into a series of pyrrolo[3,2-c]pyridine derivatives has demonstrated that structural modifications can significantly influence their selectivity profile. One study identified a potent FMS kinase inhibitor, compound 1r , from this chemical class. nih.gov When tested against a panel of 40 different kinases, compound 1r displayed notable selectivity for FMS, with an inhibition of 81% at a 1 µM concentration. nih.gov Its activity against other related kinases, such as FLT3 (D835Y) and c-MET, was considerably lower, with inhibition percentages of 42% and 40%, respectively. nih.gov This suggests that the inhibitor is more than 33 times more selective for FMS kinase over these other tested kinases. nih.gov
In the broader family of pyrrolopyrimidines, which are structurally related to pyrrolopyridines, strategic modifications have also been employed to enhance selectivity. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been developed as selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), while others show dual inhibition of Her2/VEGFR-2. researchgate.net The development of multi-targeted kinase inhibitors also relies on carefully tuning the molecule's structure to achieve a desired polypharmacology profile, as seen with compounds designed to inhibit EGFR, Her2, VEGFR2, and CDK2. mdpi.com These examples from related scaffolds underscore the principle that subtle changes to the core structure and its substituents can effectively modulate the selectivity profile of heterocyclic kinase inhibitors.
Kinase Selectivity Profile of a Pyrrolo[3,2-c]pyridine Derivative (Compound 1r)
| Kinase Target | Inhibition at 1 µM (%) | Reference |
|---|---|---|
| FMS | 81 | nih.gov |
| FLT3 (D835Y) | 42 | nih.gov |
| c-MET | 40 | nih.gov |
Optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes
The optimization of ADME properties is a crucial step in translating a potent compound into a viable drug candidate. A compound's ADME profile determines its bioavailability, tissue distribution, and residence time in the body, all of which are critical for therapeutic efficacy. For derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, several strategies are employed to improve these pharmacokinetic parameters.
Initial assessments often involve computational predictions of physicochemical properties. For example, a study on 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors showed that the lead compounds conformed well to Lipinski's rule of five, suggesting good potential for oral bioavailability. semanticscholar.org Similarly, in the development of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors, favorable ADME properties were a key selection criterion for advancing lead compounds. mdpi.com More extensive studies on related 1H-pyrrolo[2,3-c]pyridin derivatives have yielded compounds with favorable oral pharmacokinetic profiles, demonstrating their potential for in vivo applications. nih.gov
A molecule's ability to permeate biological membranes, such as the intestinal epithelium, is fundamental for oral absorption. However, this process can be hampered by efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of cells. nih.gov Modulating a compound's interaction with P-gp is therefore a key aspect of ADME optimization.
For compounds intended for systemic action, avoiding P-gp efflux is desirable to increase absorption. Conversely, for other applications, inhibiting P-gp can be a therapeutic goal in itself or a way to enhance the co-administration of other drugs. nih.gov In a study of related pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, all tested molecules were predicted to be P-gp inhibitors, a property that could influence their pharmacokinetic interactions. mdpi.com Computational ADME predictions for a 5-[3-(2-METHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDIN-5-YL]-N,N-DIMETHYLPYRIDINE-3-CARBOXAMIDE derivative indicated it was likely to be a substrate for CYP3A4 and an inhibitor of P-gp. drugbank.com
Predicted P-glycoprotein (P-gp) and Transporter Interaction Profile
| Parameter | Prediction | Confidence | Reference |
|---|---|---|---|
| P-glycoprotein Substrate | Non-substrate | 0.6665 | drugbank.com |
| P-glycoprotein Inhibitor I | Inhibitor | 0.7237 | drugbank.com |
| P-glycoprotein Inhibitor II | Inhibitor | 0.7779 | drugbank.com |
| Renal Organic Cation Transporter | Non-inhibitor | 0.7724 | drugbank.com |
Furthermore, it is important to assess whether a drug candidate inhibits CYP enzymes, as this can lead to drug-drug interactions. Computational models are often used for initial screening. Predictions for a related 1H-pyrrolo[2,3-b]pyridine derivative suggested it would not be a substrate for CYP2C9 or CYP2D6, but could be a substrate for CYP3A4. drugbank.com The same compound was predicted to be an inhibitor of CYP1A2 but not CYP2C9. drugbank.com
Predicted Cytochrome P450 (CYP) Interaction Profile
| Parameter | Prediction | Confidence | Reference |
|---|---|---|---|
| CYP450 2C9 Substrate | Non-substrate | 0.7446 | drugbank.com |
| CYP450 2D6 Substrate | Non-substrate | 0.6440 | drugbank.com |
| CYP450 3A4 Substrate | Substrate | 0.7282 | drugbank.com |
| CYP450 1A2 Inhibitor | Inhibitor | 0.9319 | drugbank.com |
| CYP450 2C9 Inhibitor | Non-inhibitor | 0.8096 | drugbank.com |
For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a fundamental requirement. The BBB is a highly selective barrier that restricts the passage of many molecules from the bloodstream into the brain. mdpi.com Designing molecules with the appropriate physicochemical properties to facilitate BBB penetration is a significant challenge in medicinal chemistry. osti.gov
In studies of related heterocyclic systems, brain penetration has been a key endpoint. For a series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, observed sedative effects in animal models were interpreted as an indication of good penetration into the CNS. nih.gov In another study involving pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, computational tools predicted that most of the tested molecules would be able to pass the BBB. mdpi.com These examples demonstrate that with careful design, fused heterocyclic scaffolds can be optimized to achieve the necessary brain exposure for treating CNS disorders. In silico tools that calculate properties like the CNS multiparameter optimization (MPO) score are increasingly used to predict and optimize compounds for brain penetrance at early stages of discovery. mdpi.com
Biological Activities and Molecular Mechanisms of Action of 1,2 Dimethyl 1h Pyrrolo 3,2 C Pyridine Derivatives
Anticancer Activities
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown notable potential in the field of oncology. nih.gov Research has demonstrated that these compounds can exhibit potent antiproliferative effects against various cancer cell lines. For instance, a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. Many of these compounds displayed moderate to excellent activity, with some derivatives showing IC50 values in the nanomolar range. nih.govsemanticscholar.org
One of the primary mechanisms through which these derivatives exert their anticancer effects is by acting as colchicine-binding site inhibitors (CBSI). nih.govtandfonline.com By binding to tubulin, they disrupt microtubule dynamics, which is a critical process for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and can induce apoptosis, or programmed cell death, in cancer cells. semanticscholar.orgtandfonline.com For example, the derivative known as 10t, which incorporates an indolyl moiety, was found to be the most potent in a studied series, with IC50 values ranging from 0.12 to 0.21 μM across the tested cell lines. nih.gov This compound was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics in cancer cells. tandfonline.com
Kinase Inhibition Mechanisms and Specific Targets
A significant focus of research into the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives has been their ability to act as kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature of many cancers, making them important therapeutic targets.
The monopolar spindle 1 (MPS1) kinase is a crucial component of the spindle assembly checkpoint, a surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. MPS1 is frequently overexpressed in various human cancers and is particularly important for the survival of tumor cells with chromosomal instability.
The 1H-pyrrolo[3,2-c]pyridine scaffold has been the basis for the development of potent and selective MPS1 inhibitors. Through structure-based design, researchers have optimized compounds to achieve high potency and selectivity. One such derivative, CCT251455, demonstrated potent inhibition of MPS1, which translated to effective antiproliferative activity in cellular assays. This compound works by stabilizing an inactive conformation of the MPS1 kinase, preventing the binding of ATP and protein substrates.
| Compound | MPS1 IC50 (μM) | Cellular P-MPS1 IC50 (μM) | HCT116 GI50 (μM) |
|---|---|---|---|
| Compound 8 (HTS Hit) | 0.14 | >25 | >25 |
| CCT251455 (Optimized) | 0.0024 | 0.04 | 0.16 |
Receptor tyrosine kinases (RTKs) are cell surface receptors that play critical roles in cellular signaling pathways controlling growth and differentiation. Their aberrant activation is a frequent driver of cancer.
c-Met: The c-Met receptor, also known as hepatocyte growth factor receptor, is implicated in tumor growth, invasion, and metastasis. Some 1H-pyrrolo[3,2-c]pyridine derivatives have been evaluated for their activity against a panel of kinases. In one study, a potent FMS kinase inhibitor from this class, compound 1r , was tested against c-Met and showed a 40% inhibition at a concentration of 1 µM, suggesting potential for activity, though less potent than its primary target. nih.gov
FGFR and EGFR: Based on the available scientific literature, there is currently no specific information on the activity of 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine or other 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR) or Epidermal Growth Factor Receptor (EGFR). Research on pyrrolopyridine-based kinase inhibitors has often focused on other isomeric scaffolds for these particular targets.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is involved in various cellular processes, and its dysregulation has been linked to several diseases, including cancer. A patent has disclosed pyrrolo[3,2-c]pyridine derivatives as inhibitors of DYRK1A and the related DYRK1B. This suggests that the scaffold is being actively explored for its potential to modulate the activity of this class of kinases for therapeutic purposes.
Janus kinases are a family of non-receptor tyrosine kinases that are critical for cytokine signaling, which in turn regulates immune responses and hematopoiesis.
Based on the available scientific literature, there is currently no specific information on the activity of this compound or other 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of Janus Kinase 3 (JAK3). Research on pyrrolopyridine-based JAK inhibitors has primarily focused on other isomeric scaffolds, such as pyrrolo[2,3-b]pyridines.
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. The PI3K signaling pathway is one of the most commonly activated pathways in human cancers.
Based on the available scientific literature, there is currently no specific information on the activity of this compound or other 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of PI3Ks. Research on related structures has shown that the isomeric pyrrolo[3,4-c]pyridine scaffold can be used to develop PI3K inhibitors. mdpi.com
Microtubule-Targeting Mechanisms (e.g., Colchicine-Binding Site Inhibition)
Microtubules are essential cytoskeletal components that play a fundamental role in cell division, making them a prime target for anticancer drugs. nih.govsemanticscholar.org A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as microtubule-targeting agents that act as colchicine-binding site inhibitors (CBSIs). nih.govsemanticscholar.orgnih.gov These compounds were developed by using a rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the bioactive conformation of Combretastatin (B1194345) A-4 (CA-4), a well-known natural CBSI. nih.govsemanticscholar.org
The derivative 10t , which features a 3,4,5-trimethoxyphenyl moiety as the A-ring and an indolyl group as the B-ring, was identified as the most potent compound in the series. nih.govsemanticscholar.org It displayed powerful antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values ranging from 0.12 to 0.21 µM. nih.gov Tubulin polymerization experiments confirmed that compound 10t potently inhibited microtubule formation. nih.govnih.gov Molecular modeling suggested that 10t interacts with the colchicine (B1669291) site by forming hydrogen bonds with key residues such as Thrα179 and Asnβ349. nih.govnih.gov This disruption of microtubule dynamics is a key mechanism for the anticancer effects of these derivatives. nih.govmdpi.commdpi.com
Inhibition of Cell Proliferation, Migration, and Invasion
A primary outcome of the kinase inhibition and microtubule-targeting activities of 1H-pyrrolo[3,2-c]pyridine derivatives is the potent inhibition of cancer cell proliferation. nih.govnih.govresearchgate.net
One study tested a series of eighteen pyrrolo[3,2-c]pyridine derivatives for their effect against FMS kinase, a receptor tyrosine kinase over-expressed in various cancers. nih.govresearchgate.net The most potent compound, 1r , inhibited FMS kinase with an IC₅₀ of 30 nM and demonstrated strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govresearchgate.net This compound also showed selectivity for cancer cells over normal fibroblasts. nih.govresearchgate.net
Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives designed as Fibroblast Growth Factor Receptor (FGFR) inhibitors also showed significant effects on cell proliferation. rsc.org Compound 4h inhibited the proliferation of 4T1 breast cancer cells and also significantly suppressed their migration and invasion. rsc.org Furthermore, novel imidazo[1,2-a]pyridine (B132010) derivatives have been shown to inhibit the invasion and migration of lung cancer cells, suggesting their potential in treating metastatic cancer. researchgate.net
Antiproliferative Activity of Pyrrolo[3,2-c]pyridine and Related Derivatives
| Compound | Target/Class | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 10t | Colchicine-Binding Site Inhibitor | HeLa (Cervical) | 0.12 | nih.govsemanticscholar.org |
| 10t | Colchicine-Binding Site Inhibitor | SGC-7901 (Gastric) | 0.15 | nih.govsemanticscholar.org |
| 10t | Colchicine-Binding Site Inhibitor | MCF-7 (Breast) | 0.21 | nih.govsemanticscholar.org |
| 1r | FMS Kinase Inhibitor | Ovarian, Prostate, Breast Panel | 0.15 - 1.78 | nih.govresearchgate.net |
| 4h | FGFR Inhibitor | 4T1 (Breast) | Data not specified | rsc.org |
Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)
The disruption of critical cellular processes by 1H-pyrrolo[3,2-c]pyridine derivatives ultimately leads to programmed cell death (apoptosis) and arrest of the cell cycle. The mechanism often involves halting cell cycle progression at the G2/M transition, which is a direct consequence of microtubule disruption or inhibition of kinases like CHK1. nih.govresearchgate.netnih.gov
The potent colchicine-binding site inhibitor, compound 10t , was shown to cause a significant arrest of HeLa cells in the G2/M phase of the cell cycle at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM. nih.govsemanticscholar.orgnih.gov This cell cycle arrest is followed by the induction of apoptosis. nih.govsemanticscholar.org Similarly, a pyrrolyldihydropyrazino[1,2-a]indoletrione (DHPITO) analogue, which acts as a microtubule stabilizer, arrested colorectal cancer cells at the G2/M phase and subsequently induced apoptosis, as evidenced by increased levels of cleaved PARP and cytochrome c. mdpi.com Other related heterocyclic compounds, such as imidazo[1,2-a]pyridine derivatives, also induce apoptosis and cell cycle arrest through mechanisms involving the generation of reactive oxygen species (ROS). researchgate.netnih.govresearchgate.net This ROS production can lead to DNA damage, impairment of mitochondrial membrane potential, and activation of caspases, which are key executioners of apoptosis. nih.govmdpi.commdpi.com
Cell Cycle and Apoptosis Induction by Pyrrolo[3,2-c]pyridine and Related Derivatives
| Compound/Derivative Class | Effect | Cell Line | Mechanism | Source |
|---|---|---|---|---|
| 10t | G2/M Arrest & Apoptosis | HeLa | Colchicine-binding site inhibition | nih.govsemanticscholar.orgnih.gov |
| DHPITO | G2/M Arrest & Apoptosis | HCT116, HCT8 | Microtubule stabilization | mdpi.com |
| Imidazo[1,2-a]pyridine derivatives | Apoptosis & Cell Cycle Arrest | A549 (Lung) | ROS-mediated, p53 activation | researchgate.netnih.gov |
| Chalcone derivative 1C | G2/M Arrest & Apoptosis | A2780 (Ovarian) | ROS generation | researchgate.netmdpi.com |
Topoisomerase I Inhibition
Topoisomerase I is another crucial enzyme target in cancer therapy, as it resolves DNA torsional stress during replication and transcription. cu.edu.eg Inhibitors of this enzyme, known as Topo I poisons, trap the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in replicating cells. cu.edu.eg
The pyrrolopyridine scaffold is a core component of the natural product camptothecin, a well-known Topoisomerase I inhibitor. mdpi.com While direct evidence for this compound as a Topo I inhibitor is not prominent, structurally related compounds have been explored for this activity. For example, various terpyridine derivatives, which also feature linked pyridine (B92270) rings, have been designed and evaluated as Topo I inhibitors. nih.gov Structure-activity relationship studies have shown that 2,2':6',3"- and 2,2':6',4"-terpyridine derivatives are potent inhibitors of Topoisomerase I, highlighting the potential of pyridine-containing heterocyclic systems to target this enzyme. nih.gov
Anti-inflammatory and Immunomodulatory Activities
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have emerged as compounds of interest for their potential to modulate the immune system and combat inflammation. Research has pointed towards their interaction with key pathways and receptors involved in the inflammatory cascade.
Toll-like receptors (TLRs) are crucial components of the innate immune system. Their dysregulation can lead to autoimmune diseases and chronic inflammation. Certain heterocyclic compounds have been identified for their ability to inhibit TLR signaling. Specifically, patent literature describes a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of TLR7 and TLR9. google.com The inhibition of these specific TLRs is considered a promising strategy for the development of therapeutic agents for a range of conditions, including systemic lupus erythematosus, Sjögren's syndrome, rheumatoid arthritis, and psoriasis. google.com These compounds are proposed as small molecule antagonists that could offer a safe and effective oral treatment option for TLR-mediated diseases. google.com
Table 1: TLR Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives
| Target | Therapeutic Potential | Reference |
|---|
The anti-inflammatory potential of 1H-pyrrolo[3,2-c]pyridine derivatives extends to their interaction with other key inflammatory mediators. One study identified a derivative, compound 1r, as a potent and selective inhibitor of FMS kinase. researchgate.net FMS kinase (also known as CSF-1R) is a receptor tyrosine kinase whose overexpression is linked to inflammatory disorders like rheumatoid arthritis. researchgate.net Compound 1r demonstrated a significant inhibitory effect on bone marrow-derived macrophages (BMDMs), suggesting its potential as a candidate for developing anti-arthritic drugs. researchgate.net This highlights the role of this scaffold in targeting specific kinases involved in inflammatory cell proliferation and survival. researchgate.net The broader class of pyrrolopyridines is also recognized for its potential to inhibit pro-inflammatory cytokines, which are central signaling molecules in the inflammatory process. mdpi.com
Table 2: Anti-inflammatory Activity of a 1H-pyrrolo[3,2-c]pyridine Derivative
| Compound | Mechanism of Action | Cellular Effect | Potential Application | Reference |
|---|
Neuroprotective and Neurological Activities
The unique structural features of the 1H-pyrrolo[3,2-c]pyridine core have also made it a scaffold of interest for investigating neurological activities, particularly concerning its interaction with key receptors in the central nervous system.
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor in the central nervous system, with the GluN2B subunit being a major focus for therapeutic intervention in various neurological and psychiatric disorders. Extensive research has been conducted on developing selective negative allosteric modulators (NAMs) for the GluN2B subunit. However, based on available literature, this activity has been predominantly associated with the 1H-pyrrolo[3,2-b]pyridine isomeric scaffold, not the 1H-pyrrolo[3,2-c]pyridine core. While molecular dynamics simulations have been performed on 1H-pyrrolo[3,2-c]pyridine inhibitors of other targets like Monopolar Spindle 1 (MPS1) kinase, there is no direct evidence from the searched literature to suggest that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold function as GluN2B-selective negative allosteric modulators. researchgate.net
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are key targets for the treatment of a wide array of central nervous system disorders. Research has demonstrated that the 1H-pyrrolo[3,2-c]pyridine framework is a viable scaffold for developing serotonin receptor modulators. Patent filings have identified fused heterocyclic compounds, including 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine derivatives, as modulators of the 5-HT₇ and 5-HT₂ receptor subtypes. google.com Furthermore, research into the closely related 1H-pyrrolo[3,2-c]quinoline core, which shares the fundamental pyrrolo[3,2-c]pyridine structure, has yielded potent antagonists of the 5-HT₆ receptor. researchgate.netresearchgate.net These findings suggest that the 1H-pyrrolo[3,2-c]pyridine scaffold is a promising template for designing ligands with affinity for various serotonin receptors, indicating its potential for applications in psychopharmacology. google.comresearchgate.net
Table 3: Serotonin Receptor Activity of 1H-pyrrolo[3,2-c]pyridine and Related Derivatives
| Scaffold | Receptor Target(s) | Activity | Reference |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine | 5-HT₇, 5-HT₂ | Modulator | google.com |
Analgesic and Sedative Activities
While extensive research has been conducted on the analgesic and sedative properties of various pyrrolopyridine isomers, specific data on this compound and its derivatives in this context are limited. Much of the available research focuses on the related pyrrolo[3,4-c]pyridine scaffold, which has shown significant analgesic and sedative effects in animal models. dntb.gov.uanih.govnih.gov For instance, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated potent activity in hot-plate and writhing tests, with some compounds showing efficacy comparable to morphine. nih.gov These derivatives have also been shown to significantly inhibit locomotor activity in mice, indicating a sedative potential. nih.gov However, it is crucial to distinguish these findings from the specific 1H-pyrrolo[3,2-c]pyridine core that is the subject of this article.
Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonism
A notable area of investigation for 1H-pyrrolo[3,2-c]pyridine derivatives is their activity as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a well-established target for the development of novel analgesic drugs, as it plays a crucial role in the signaling pathways of pain and inflammation.
A series of 4-aryloxy-1H-pyrrolo[3,2-c]pyridine derivatives have been identified as TRPA1 antagonists. These compounds have demonstrated high ligand efficiency and possess favorable physical properties, making them attractive scaffolds for further optimization in the development of pain therapeutics. The antagonism of TRPA1 by these derivatives represents a promising mechanism for achieving analgesia.
Table 1: 4-aryloxy-1H-pyrrolo[3,2-c]pyridine Derivatives as TRPA1 Antagonists This table is for illustrative purposes as specific data values were not available in the search results.
| Compound ID | Aryloxy-Substituent | Potency (IC₅₀) | Ligand Efficiency | Reference |
|---|---|---|---|---|
| Derivative A | Phenoxy | - | - | nih.gov |
| Derivative B | 4-Chlorophenoxy | - | - | nih.gov |
| Derivative C | 3-Methylphenoxy | - | - | nih.gov |
Cannabinoid Receptor 2 (CB2) Agonism for Pain Management
The cannabinoid receptor 2 (CB2) is another important target for pain management, as its activation is associated with analgesic and anti-inflammatory effects without the psychoactive side effects linked to CB1 receptor activation. Research has identified derivatives of 1H-pyrrolo[3,2-c]pyridine that act as potent and selective CB2 receptor agonists.
One such derivative, 1-[4-(3-chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A), has been highlighted as a brain-penetrant CB2 agonist with potential for the treatment of chronic pain. mdpi.com This finding underscores the therapeutic promise of the 1H-pyrrolo[3,2-c]pyridine scaffold in the development of novel analgesics targeting the endocannabinoid system.
Table 2: 1H-pyrrolo[3,2-c]pyridine Derivative as a CB2 Agonist This table is for illustrative purposes as specific data values were not available in the search results.
| Compound Name | Activity | Potency (EC₅₀/Kᵢ) | Therapeutic Indication | Reference |
|---|---|---|---|---|
| GSK554418A | CB2 Agonist | - | Chronic Pain | mdpi.com |
Antimicrobial Activities
The antimicrobial properties of this compound derivatives are not extensively documented in publicly available research. However, studies on related pyrrolopyridine isomers suggest that this class of compounds holds potential for the development of new antimicrobial agents. For instance, derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli, and pyrrolo[3,4-c]pyridine derivatives have been investigated for their antimycobacterial and antiviral effects. mdpi.comresearchgate.net
Antibacterial and Antimycobacterial Efficacy
Specific studies on the antibacterial and antimycobacterial efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives are limited. Research on other isomers, such as pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, has demonstrated potent antitubercular activity, with some compounds showing efficacy comparable to the reference drug pyrazinamide. researchgate.net Additionally, pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as a novel class of antimycobacterial agents that target mycobacterial respiration. acs.org These findings in related isomers suggest that the 1H-pyrrolo[3,2-c]pyridine scaffold may also possess latent antibacterial and antimycobacterial properties that warrant further investigation.
Antiviral Properties (e.g., HIV-1 Integrase, HIV-1 Reverse Transcriptase)
The antiviral potential of 1H-pyrrolo[3,2-c]pyridine derivatives is an emerging area of interest. While much of the research on pyrrolopyridine-based antiviral agents has focused on the pyrrolo[3,4-c]pyridine isomer as a source of HIV-1 integrase inhibitors, the broader class of pyrrolopyridines is recognized for its antiviral potential. mdpi.com
There is mention of a highly potent and safe "pyrrolo-pyridine-based" allosteric HIV-1 integrase inhibitor, STP0404 (also known as Pirmitegravir), which has advanced to clinical trials. nih.gov However, detailed structural information readily available in the search results does not definitively classify it as a 1H-pyrrolo[3,2-c]pyridine derivative. The majority of characterized pyrrolopyridine HIV-1 integrase inhibitors belong to the pyrrolo[3,4-c]pyridine class. nih.gov
Currently, there is no specific information available from the conducted searches regarding the inhibition of HIV-1 Reverse Transcriptase by this compound or its derivatives.
Other Notable Biological Activities
Beyond the scope of analgesic, sedative, and antimicrobial activities, derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated other significant biological effects, particularly in the realm of oncology.
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating potent anticancer activities. nih.gov One derivative, 10t, exhibited strong antiproliferative effects against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values in the low micromolar range. nih.gov
Furthermore, certain pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase. mdpi.com This kinase is involved in various pathological processes, including inflammation and cancer, suggesting that its inhibition by these compounds could have therapeutic applications in these areas. This highlights the versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold for the development of novel therapeutic agents.
Antidiabetic Activity
The investigation into the antidiabetic potential of this compound derivatives has not been reported in available scientific literature. While other isomers of pyrrolopyridine, such as pyrrolo[3,4-c]pyridine derivatives, have been explored for their ability to modulate blood glucose levels, specific data regarding the antidiabetic effects of the this compound scaffold, including its impact on key enzymes like α-amylase and α-glucosidase, remains to be elucidated. tandfonline.commdpi.com
As of the latest available information, no in vitro or in vivo studies detailing the antidiabetic activity or the mechanism of action for this compound derivatives have been published. Therefore, data on their efficacy, such as IC50 values against relevant diabetic targets, is not available.
Phosphodiesterase (PDE4B) Inhibition
Phosphodiesterase 4B (PDE4B) is a significant therapeutic target for inflammatory and neurological disorders. The inhibition of PDE4B can lead to an increase in intracellular cyclic AMP (cAMP), which in turn mediates anti-inflammatory responses. researchgate.net While various heterocyclic scaffolds are being investigated as PDE4B inhibitors, there is currently no published research detailing the specific phosphodiesterase (PDE4B) inhibitory activity of this compound derivatives.
Studies on related but structurally distinct isomers, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, have shown that the pyrrolopyridine core can be a viable scaffold for developing PDE4B inhibitors. nih.govfigshare.com However, the specific structure-activity relationships and inhibitory potencies (IC50 values) for derivatives of this compound against PDE4B have not been determined.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov The search for novel cholinesterase inhibitors has led to the exploration of a wide range of heterocyclic compounds.
However, a review of the current scientific literature reveals no studies focused on the acetylcholinesterase and butyrylcholinesterase inhibitory properties of this compound derivatives. Research on other pyrrolopyridine isomers, such as 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), has indicated that this class of compounds can exhibit cholinesterase inhibitory activity. researchgate.net Despite this, specific inhibitory data, including IC50 values and the mechanism of inhibition for this compound derivatives against AChE and BChE, are not available.
Computational Chemistry and Molecular Modeling Approaches in 1,2 Dimethyl 1h Pyrrolo 3,2 C Pyridine Research
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-pyrrolo[3,2-c]pyridine research, it is primarily used to simulate the interaction between these small molecule ligands and their protein targets.
Molecular docking has been instrumental in elucidating the binding modes of 1H-pyrrolo[3,2-c]pyridine derivatives with various protein kinases and other biological targets. For instance, in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a critical component in cell cycle regulation, structure-based design guided the optimization of a 1H-pyrrolo[3,2-c]pyridine scaffold. researchgate.netnih.gov Docking studies revealed how these inhibitors stabilize an inactive conformation of MPS1, with the activation loop arranged in a manner that prevents the binding of ATP and substrate peptides. researchgate.net
Similarly, a recent study on novel 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors for tubulin polymerization demonstrated the power of molecular docking. nih.govsemanticscholar.org The docking analysis of the most potent compound, 10t , showed that its 1H-pyrrolo[3,2-c]pyridine core overlapped significantly with the original co-crystal ligand, combretastatin (B1194345) A-4 (CA-4). nih.gov This analysis identified crucial hydrogen bond interactions with key amino acid residues like Thrα179 and Asnβ349 within the colchicine (B1669291) binding site of tubulin, explaining the compound's potent antiproliferative activity. nih.govsemanticscholar.org
A study on imidazo-pyrrolopyridine derivatives as Janus kinase 1 (JAK 1) inhibitors also utilized molecular docking to understand their binding mechanism. The docking results, in conjunction with other modeling techniques, provided valuable insights for the rational design of more effective JAK 1 inhibitors. nih.gov
Beyond just predicting the binding pose, molecular docking is employed to estimate the binding affinity between a ligand and its target. This scoring function allows researchers to rank potential drug candidates and prioritize them for synthesis and biological testing, a process known as virtual screening.
In the pursuit of FMS kinase inhibitors for applications in oncology and inflammatory diseases, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated. nih.gov While this specific study focused on SAR, the principles of virtual screening are often applied in such projects to narrow down a large library of potential compounds to a manageable number for experimental validation. The potency of the most active compounds, with IC50 values as low as 30 nM, highlights the effectiveness of guided chemical synthesis, which is often informed by predictive binding affinity calculations from docking. nih.gov
The development of TTK inhibitors based on the 1H-Pyrrolo[3,2-c]pyridine core also benefited from these predictive approaches. frontiersin.org By simulating the binding of a library of derivatives, researchers can predict which modifications are likely to enhance binding affinity, thereby guiding the design of more potent inhibitors. frontiersin.org
Structure-based drug design (SBDD) is a powerful paradigm that leverages the three-dimensional structural information of the target protein to design new ligands. Molecular docking is a cornerstone of SBDD.
The optimization of 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 is a prime example of SBDD in action. researchgate.netnih.gov Starting from a high-throughput screening (HTS) hit that was potent but non-selective and metabolically unstable, researchers used X-ray crystallography and molecular docking to guide iterative chemical modifications. nih.govnih.gov This led to the development of a highly potent and selective inhibitor with a favorable oral pharmacokinetic profile. researchgate.netnih.gov The detailed understanding of the ligand-protein interactions at an atomic level allowed for the rational design of modifications that improved potency, selectivity, and drug-like properties. researchgate.net
Similarly, in the design of phosphodiesterase 4B (PDE4B) inhibitors, molecular modeling was used to understand how 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with the enzyme, guiding further optimization efforts. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
2D-QSAR studies utilize descriptors that are calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., logP, molecular weight) and topological indices. While specific 2D-QSAR studies on 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine were not prominent in the reviewed literature, this methodology is foundational in medicinal chemistry. For instance, a QSAR analysis of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity showed that activity was determined by descriptors like logP, refractivity, and dipole moment. uran.ua Such models help in understanding which general properties are important for a compound's activity and can guide the selection of substituents in a drug design campaign.
3D-QSAR methods provide a more detailed understanding by analyzing the steric and electrostatic fields of a set of aligned molecules.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various pyrrolopyridine derivatives. A study on pyrrolopyridine analogs as inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) developed a CoMFA model with good predictive ability (q² = 0.549, r² = 0.973). ingentaconnect.comingentaconnect.com The model indicated that both steric and electrostatic fields were significant for the inhibitory activity, providing a 3D map of where bulky or charged groups would be favorable or unfavorable. ingentaconnect.com
In a study on imidazo-pyrrolopyridine derivatives as JAK 1 inhibitors, both CoMFA and CoMSIA models were developed. nih.gov The resulting contour maps, which visually represent the favorable and unfavorable regions for different chemical properties (steric, electrostatic, hydrophobic, etc.), provided clear guidance for modifying the molecules to enhance their inhibitory potency. nih.gov
More recently, a combined 3D-QSAR and molecular docking study was performed on 1H-Pyrrolo[3,2-c]pyridine derivatives as TTK inhibitors. frontiersin.org This work yielded robust CoMFA and CoMSIA models that were used to design new compounds with predicted improved activity. The consistency between the 3D-QSAR contour maps and the docking poses strengthened the validity of the models and provided a solid foundation for the future design of novel TTK inhibitors. frontiersin.org
The table below summarizes the statistical results of representative 3D-QSAR studies on pyrrolopyridine derivatives, demonstrating the predictive power of these models.
| Study Subject | QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Ref. |
| Pyrrolopyridine analogs (MK-2 Inhibitors) | CoMFA | 0.549 | 0.973 | Not Reported | ingentaconnect.com |
| Imidazo-pyrrolopyridines (JAK 1 Inhibitors) | CoMFA/CoMSIA | Good statistical reliability reported | Good statistical reliability reported | Acceptable predictive correlation reported | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine derivs. (TTK Inhibitors) | CoMFA/CoMSIA | Statistically significant models developed | Statistically significant models developed | Not Reported | frontiersin.org |
These computational approaches, from molecular docking to 3D-QSAR, are crucial for the efficient and rational design of new drugs based on the 1H-pyrrolo[3,2-c]pyridine scaffold. They not only accelerate the discovery process but also deepen our fundamental understanding of the molecular basis of drug action.
Ensemble QSAR Models for Predictive Accuracy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of compounds and their biological activities. nih.gov This approach is crucial for prioritizing large numbers of chemicals in silico, thereby reducing the need for extensive in vivo testing. nih.gov However, individual QSAR models can have limitations. To overcome these and improve predictive reliability, ensemble learning methods are employed. nih.gov
Ensemble QSAR builds a suite of diverse models and combines their predictions. This approach has consistently demonstrated superior performance compared to individual models. nih.govunc.edu For instance, a comprehensive ensemble approach, integrating various machine learning methods (like Random Forest and Neural Networks) and chemical descriptors (like ECFP and PubChem fingerprints), has shown to achieve higher accuracy in predicting bioactivity. nih.gov
In research on related heterocyclic structures like DYRK1A inhibitors, an ensemble QSAR model was effectively used to predict binding affinities, showcasing the power of this method in a real-world drug discovery pipeline. acs.org For the this compound series, an ensemble QSAR approach would involve:
Data Collection: Assembling a dataset of 1H-pyrrolo[3,2-c]pyridine derivatives with experimentally determined biological activities (e.g., IC₅₀ values against a specific target).
Descriptor Calculation: Generating a wide range of molecular descriptors for each compound.
Model Building: Developing multiple individual QSAR models using different algorithms.
Consensus Prediction: Integrating the predictions from the individual models to generate a more robust and accurate prediction for new or untested compounds.
This methodology enhances the statistical significance and predictive power of the models, ensuring that the structure-activity relationships identified are reliable and can effectively guide the design of more potent analogs. unc.edu
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide critical insights into the stability of a ligand-target complex, which is essential for its therapeutic effect. nih.govmdpi.com The technique simulates the interactions between a ligand, like a this compound derivative, and its biological target (e.g., a protein kinase) in a simulated physiological environment, often including water molecules and ions. nih.govmdpi.com
The process typically involves:
System Setup: Placing the docked ligand-protein complex into a simulation box solvated with water molecules and counter-ions to mimic the cellular environment. mdpi.com
Simulation Run: Solving Newton's equations of motion for the system over a set period, often nanoseconds, to track the trajectory of each atom. mdpi.com
Analysis: Analyzing the trajectory to understand the stability and dynamics of the complex. Key metrics include Root Mean Square Deviation (RMSD) to measure conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com
For example, in studies of pyridine-based agonists targeting Protein Kinase C (PKC), MD simulations were crucial to understand how the ligands behave within the cell membrane environment, a factor that simple docking scores could not capture. nih.gov Similarly, research on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors used 100ns MD simulations to confirm the stability of the designed compounds within the enzyme's active site. sci-hub.se These simulations revealed that key hydrogen bonds, such as those formed by the pyrrolopyridine core, were maintained throughout the simulation, indicating a stable and potent interaction. sci-hub.se Applying MD simulations to a this compound-target complex would allow researchers to verify the stability of the binding pose predicted by docking and ensure that the crucial interactions are maintained over time, thus providing a more accurate prediction of its biological activity.
Pharmacophore Modeling for Key Pharmacophoric Feature Identification
Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target is unknown but a set of active molecules has been identified. unina.it A pharmacophore is an abstract 3D arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. These features commonly include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. slideshare.net
The development of a pharmacophore model involves several steps:
Ligand Selection: Choosing a diverse set of active compounds known to bind to the same target. unina.it
Conformational Analysis: Generating multiple possible 3D conformations for each ligand. unina.it
Feature Assignment and Superimposition: Identifying common chemical features and aligning the molecules to create a common 3D pharmacophore model. unina.it
Once generated, the pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the feature arrangement and, therefore, are likely to be active. unina.itdovepress.com In studies of related heterocyclic compounds, pharmacophore models have been successfully used to define the essential features required for activity. researchgate.net For active 1H-pyrrolo[3,2-c]pyridine derivatives, a pharmacophore model could be generated from potent compounds identified through screening. nih.gov This model would highlight the key interaction points, such as the hydrogen-bonding capacity of the pyridine (B92270) nitrogen or the hydrophobic nature of the dimethyl-substituted pyrrole (B145914) ring, providing a blueprint for designing new and potentially more effective molecules.
Table 1: Common Pharmacophoric Features This table is interactive. You can sort and filter the data.
| Feature | Description | Potential Role in 1H-pyrrolo[3,2-c]pyridine |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atom in the pyridine ring. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The N-H group of the pyrrole ring (if unsubstituted). |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The bicyclic pyrrolopyridine core and any aryl substituents. |
In Silico ADMET Prediction and Pharmacological Profiling
A significant cause of failure in drug development is poor pharmacokinetic properties. dovepress.com Therefore, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound early in the discovery process is crucial. In silico ADMET prediction uses computational models to estimate these properties based on a molecule's structure. ijper.orgnih.gov
These predictive models can assess various properties, including:
Human Intestinal Absorption (HIA): Predicts how well a compound is absorbed from the gut. ijper.org
Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of a compound crossing into the central nervous system. uomustansiriyah.edu.iq
Plasma Protein Binding (PPB): Estimates the extent to which a compound binds to proteins in the blood. ijper.org
Cytochrome P450 (CYP) Inhibition: Predicts if a compound will interfere with major drug-metabolizing enzymes, which can lead to drug-drug interactions. uomustansiriyah.edu.iq
Drug-likeness: Evaluates compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability. nih.gov
For instance, in silico profiling of various pyrrole and pyridine derivatives has been used to evaluate their potential as drug candidates, flagging potential issues like poor absorption or BBB penetration. uomustansiriyah.edu.iqnih.gov A study on 1H-pyrrolo[3,2-c]pyridine derivatives noted that the most potent compound conformed well to Lipinski's rule of five, indicating good potential for oral bioavailability. nih.gov Applying these predictive tools to this compound would provide a comprehensive pharmacological profile, helping to prioritize compounds with favorable ADMET properties for further development.
Table 2: Representative In Silico ADMET Profile for a Hypothetical 1H-pyrrolo[3,2-c]pyridine Derivative This table is interactive. You can sort and filter the data.
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cause CNS side effects. |
| P-glycoprotein Substrate | No | Lower potential for cellular resistance. |
| CYP2D6 Inhibitor | No | Low risk of interaction with other drugs metabolized by this enzyme. |
AI-Driven De Novo Design and Generative Models in Drug Discovery
Artificial intelligence (AI) and deep learning have revolutionized drug discovery by enabling de novo molecular design. nih.gov Generative models, a type of AI, can learn the underlying patterns from existing chemical data to design entirely new molecules with desired properties from scratch. acs.orgresearchgate.net These models can be tailored to generate structures that are predicted to be active against a specific target, possess favorable ADMET properties, and are synthetically accessible. nih.gov
Model Training: Training a generative model (e.g., a generative adversarial network or a recurrent neural network) on a large database of known molecules.
Molecule Generation: Using the trained model to generate novel chemical structures. This process can be guided by property predictors (like QSAR or ADMET models) to optimize the generated molecules for multiple objectives simultaneously. acs.org
Filtering and Selection: The generated molecules are then filtered and prioritized using computational tools like molecular docking and MD simulations before being selected for chemical synthesis and experimental validation. mdpi.com
This approach has been successfully used to generate novel inhibitors for various targets. acs.orgmdpi.com For the this compound scaffold, a generative model could be trained on known kinase inhibitors or other relevant compound classes. The model could then generate novel derivatives of the 1H-pyrrolo[3,2-c]pyridine core, exploring a vast chemical space to identify compounds with potentially superior potency and pharmacokinetic profiles compared to those discovered through traditional screening methods. arxiv.org
Preclinical Studies and in Vivo Pharmacological Evaluation of 1,2 Dimethyl 1h Pyrrolo 3,2 C Pyridine Derivatives
In Vitro Cellular and Biochemical Assays
A battery of in vitro assays has been employed to characterize the biological activity of 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine derivatives at the cellular and molecular levels. These assays are fundamental in understanding the compound's mechanism of action and its effects on cancer cells.
Antiproliferative and Cytotoxicity Assays in Various Cancer Cell Lines
The antiproliferative and cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. A standard MTT assay is commonly utilized to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency in inhibiting cell growth.
A recently synthesized series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines demonstrated a range of antiproliferative activities. nih.gov Most of the tested compounds exhibited moderate to excellent antitumor effects against human cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cell lines. nih.gov The locking of the (Z, E)-butadiene of vinylated combretastatin (B1194345) A-4 (CA-4) using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold proved to be an effective strategy for maintaining potent antiproliferative activity. nih.gov
Among these derivatives, compound 10t , which features an indolyl moiety as the B-ring, displayed the most potent and broad-spectrum activity, with IC₅₀ values of 0.12 µM, 0.15 µM, and 0.21 µM against HeLa, SGC-7901, and MCF-7 cells, respectively. nih.gov In another study, a series of diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold were tested against the A375P human melanoma cell line. nih.gov With the exception of three N-tolyl derivatives (8f , 9f , and 9h ), the compounds generally showed superior activity to the approved drug Sorafenib. nih.gov Notably, compounds 8b , 8g , and 9a-e exhibited the highest potency with IC₅₀ values in the nanomolar range. nih.gov Furthermore, the most potent diarylurea 8g and diarylamide 9d demonstrated high potency against a panel of nine melanoma cell lines at the National Cancer Institute (NCI). nih.gov
A separate investigation into diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine revealed that compound 1r possessed strong potency against a panel of six ovarian, two prostate, and five breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. semanticscholar.orgresearchgate.net This compound also showed selectivity towards cancer cells over normal fibroblasts. semanticscholar.orgresearchgate.net
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 10t | HeLa (Cervical) | 0.12 | nih.gov |
| 10t | SGC-7901 (Gastric) | 0.15 | nih.gov |
| 10t | MCF-7 (Breast) | 0.21 | nih.gov |
| 8g | A375P (Melanoma) | Nanomolar range | nih.gov |
| 9d | A375P (Melanoma) | Nanomolar range | nih.gov |
| 1r | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 | semanticscholar.orgresearchgate.net |
Cell Cycle Analysis and Apoptosis Induction Studies
To understand the mechanism behind the antiproliferative effects, cell cycle analysis and apoptosis induction studies are conducted. These assays determine if the compounds cause cell cycle arrest at a specific phase or induce programmed cell death.
Flow cytometry analysis of HeLa cells treated with compound 10t revealed a significant, dose-dependent arrest of the cell cycle in the G2/M phase. semanticscholar.org At concentrations corresponding to 1, 2, and 3 times its IC₅₀, the percentage of cells in the G2/M phase increased to 9.6%, 40.6%, and 67.3%, respectively, compared to 3.8% in the control group. semanticscholar.org These findings suggest that compound 10t disrupts the normal progression of mitosis. semanticscholar.org
Furthermore, subsequent analyses confirmed that treatment with 10t at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM leads to a significant induction of apoptosis in HeLa cells. nih.govtandfonline.com This indicates that the cytotoxic effect of this compound is, at least in part, due to the activation of the apoptotic pathway.
| Compound | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| 10t | HeLa | 1x IC₅₀ | 9.6% of cells in G2/M phase | semanticscholar.org |
| 10t | HeLa | 2x IC₅₀ | 40.6% of cells in G2/M phase | semanticscholar.org |
| 10t | HeLa | 3x IC₅₀ | 67.3% of cells in G2/M phase | semanticscholar.org |
| 10t | HeLa | 0.12, 0.24, 0.36 µM | Significant apoptosis induction | nih.govtandfonline.com |
Tubulin Polymerization Assays
Given that many anticancer agents target the microtubule network, which is crucial for cell division, tubulin polymerization assays are performed to see if the compounds interfere with this process.
Research has shown that this compound derivatives can act as colchicine-binding site inhibitors. nih.gov Specifically, compound 10t was found to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM. nih.govtandfonline.com Immunostaining assays further revealed that at a concentration of 0.12 µM, 10t significantly disrupted the dynamics of tubulin microtubules. nih.govtandfonline.com This disruption of the microtubule network is consistent with the observed G2/M cell cycle arrest and subsequent apoptosis. nih.gov
| Compound | Assay | Concentration | Finding | Reference |
|---|---|---|---|---|
| 10t | Tubulin Polymerization Inhibition | 3 µM and 5 µM | Potent inhibition | nih.govtandfonline.com |
| 10t | Immunostaining for Microtubule Dynamics | 0.12 µM | Remarkable disruption | nih.govtandfonline.com |
Cell Migration and Invasion Inhibition Assays
Information regarding the specific effects of this compound derivatives on cell migration and invasion is not available in the reviewed literature. However, studies on a related scaffold, 1H-pyrrolo[2,3-b]pyridine, have shown that a derivative, compound 4h , significantly inhibited the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org
T-Cell Proliferation Inhibition Assays
There is no available information in the reviewed literature regarding the evaluation of this compound derivatives in T-cell proliferation inhibition assays.
Enzyme/Receptor Binding and Functional Assays (e.g., Kinase Activity, Receptor Occupancy)
To identify specific molecular targets, enzyme and receptor binding assays are crucial. A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases. semanticscholar.orgresearchgate.net
Among the tested analogues, compounds 1e and 1r were the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively. semanticscholar.orgresearchgate.net These compounds were 1.6 and 3.2 times more potent than the lead compound, KIST101029 (IC₅₀ = 96 nM). semanticscholar.orgresearchgate.net Compound 1r was further screened against a panel of 40 kinases and demonstrated selectivity for FMS kinase. semanticscholar.org In a functional cellular assay, compound 1r was tested for its ability to inhibit CSF-1-induced growth of bone marrow-derived macrophages (BMDM), where it showed an IC₅₀ of 84 nM, making it 2.32-fold more potent than KIST101029 (IC₅₀ = 195 nM). semanticscholar.org
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 1e | FMS Kinase | Enzymatic Assay | 60 | semanticscholar.orgresearchgate.net |
| 1r | FMS Kinase | Enzymatic Assay | 30 | semanticscholar.orgresearchgate.net |
| 1r | CSF-1-induced BMDM growth | Cellular Assay | 84 | semanticscholar.org |
| KIST101029 | FMS Kinase | Enzymatic Assay | 96 | semanticscholar.orgresearchgate.net |
| KIST101029 | CSF-1-induced BMDM growth | Cellular Assay | 195 | semanticscholar.org |
In Vivo Animal Models
Detailed in vivo studies in animal models for derivatives of this compound are not extensively documented in the reviewed literature. However, research on the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives provides preliminary insights into their potential efficacy.
Anticancer Activity:
Research has identified several 1H-pyrrolo[3,2-c]pyridine derivatives with significant in vitro anticancer properties. These compounds have shown potent activity against a range of human cancer cell lines.
One study detailed a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors. nih.govsemanticscholar.org Among these, compound 10t demonstrated the most potent antiproliferative activities against three cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer), with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.govsemanticscholar.org Further mechanistic studies revealed that compound 10t effectively inhibited tubulin polymerization and disrupted the microtubule dynamics in cancer cells. nih.govsemanticscholar.org
Another series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase (CSF-1R), a target implicated in various cancers. nih.govresearchgate.net Compound 1r emerged as the most potent analog, with an FMS kinase inhibitory IC₅₀ value of 30 nM. nih.govresearchgate.net This compound also displayed significant antiproliferative activity across a panel of human cancer cell lines, including six ovarian, two prostate, and five breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govresearchgate.net Notably, compound 1r exhibited a degree of selectivity for cancer cells over normal fibroblasts. nih.gov
No in vivo anticancer xenograft model data for this compound derivatives were found in the search results.
Pain and Anti-inflammatory Models:
While direct in vivo studies in pain models for this specific scaffold are lacking, the investigation of FMS kinase inhibitors points to a potential role in treating inflammatory conditions. FMS kinase is involved in inflammatory disorders like rheumatoid arthritis. nih.gov The potent FMS kinase inhibitor, compound 1r , was tested for its ability to inhibit the growth of bone marrow-derived macrophages (BMDM) induced by CSF-1. nih.govresearchgate.net It showed an IC₅₀ of 84 nM in this assay, suggesting it is a promising candidate for the development of anti-arthritic drugs. nih.govresearchgate.net
No specific in vivo studies in pain or anti-inflammatory models for this compound derivatives were identified in the search results.
Table 1: In Vitro Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 10t | Colchicine-binding site inhibitor | HeLa | 0.12 | nih.govsemanticscholar.org |
| 10t | Colchicine-binding site inhibitor | SGC-7901 | 0.15 | nih.govsemanticscholar.org |
| 10t | Colchicine-binding site inhibitor | MCF-7 | 0.21 | nih.govsemanticscholar.org |
| 1r | FMS Kinase Inhibitor | Ovarian Cancer Panel | 0.15 - 1.78 | nih.govresearchgate.net |
| 1r | FMS Kinase Inhibitor | Prostate Cancer Panel | 0.15 - 1.78 | nih.govresearchgate.net |
| 1r | FMS Kinase Inhibitor | Breast Cancer Panel | 0.15 - 1.78 | nih.govresearchgate.net |
There is no available information in the search results regarding the pharmacokinetic properties—such as plasma exposure, systemic clearance, tissue distribution, or brain penetration—of this compound derivatives in animal models. However, predictive analysis of the physicochemical properties of the potent anticancer derivative 10t indicated that it conforms well to Lipinski's rule of five, suggesting potentially favorable drug-like properties for absorption and permeation. nih.govsemanticscholar.org
No studies detailing receptor occupancy in animal models for derivatives of this compound were found in the provided search results.
Toxicology and Safety Pharmacology
Comprehensive toxicology and safety pharmacology data for this compound derivatives are not available in the reviewed literature.
Specific in vitro toxicity assessments, including VERO cell toxicity, hERG channel binding assays, or cytochrome P450 (CYP) inhibition studies, for this compound derivatives have not been reported in the available search results. However, studies on the FMS kinase inhibitor 1r noted its selectivity towards cancer cells compared to normal fibroblasts, which suggests a potential therapeutic window. nih.gov
No in vivo safety or tolerability studies for this compound derivatives in animal models were identified in the search results.
Metabolic Fate and Metabolite Identification Studies
A thorough review of the scientific literature reveals a notable absence of specific studies detailing the metabolic fate and identifying the metabolites of This compound . While research exists on the broader class of pyrrolopyridine derivatives, these studies often focus on different isomers or compounds with substantially different substitution patterns, making direct extrapolation of metabolic pathways to This compound scientifically unsound.
General metabolic pathways for pyridine-containing compounds often involve oxidation of the pyridine (B92270) ring and alkyl substituents. For instance, the metabolism of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), involves carbonyl reduction, pyridine N-oxidation, and α-carbon hydroxylation. researchgate.net However, the specific metabolic transformations of the fused pyrrolo[3,2-c]pyridine ring system, particularly with dimethyl substitution at the 1 and 2 positions, have not been elucidated in published research.
Pharmacokinetic studies on some pyrrolo[3,4-c]pyridine derivatives have reported high clearance and good metabolic stability in liver microsomes, but these studies did not identify the specific metabolic products. nih.gov Similarly, research on 1H-pyrrolo[3,2-b]pyridine derivatives has mentioned pharmacokinetic issues that were addressed through structural modifications, but again, detailed metabolite identification was not the focus of these publications. nih.gov
Due to the lack of specific experimental data for This compound , no data tables on its metabolites can be provided at this time. Further in vivo and in vitro studies are required to characterize the biotransformation of this specific compound.
Therapeutic Potential and Future Directions for 1,2 Dimethyl 1h Pyrrolo 3,2 C Pyridine
Prospects for Drug Development Based on the 1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine framework has proven to be a fertile ground for the development of novel therapeutic agents, primarily focused on anticancer applications. nih.govsemanticscholar.org Its rigid structure is amenable to chemical modifications, allowing for the creation of derivatives that target various critical components of cell machinery.
Key areas of development include:
Anticancer Agents: A significant body of research has focused on developing derivatives of this scaffold as potent anticancer drugs. nih.govacs.org These compounds have been designed to target different mechanisms involved in cancer cell proliferation and survival.
Tubulin Polymerization Inhibitors: One successful strategy involves designing 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors. nih.govtandfonline.comnih.gov By binding to tubulin, these molecules disrupt microtubule dynamics, which is crucial for cell mitosis. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. nih.govsemanticscholar.org One notable derivative, compound 10t, demonstrated potent antitumor activities against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines. nih.gov
Kinase Inhibitors: The scaffold has been instrumental in creating potent inhibitors for various protein kinases that are often overexpressed in human cancers.
MPS1 Kinase: Monopolar Spindle 1 (MPS1) kinase is a vital component of the spindle assembly checkpoint and is a key target in oncology. acs.orgnih.gov Structure-based design has led to the development of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 that show potent and selective activity. acs.org
FMS Kinase: Also known as colony-stimulating factor-1 receptor (CSF-1R), FMS kinase is over-expressed in several cancers, including ovarian, prostate, and breast cancer. nih.govresearchgate.net Diarylurea and diarylamide derivatives possessing the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and identified as potent and selective FMS kinase inhibitors. nih.govnih.gov
Anti-inflammatory Agents: The role of FMS kinase is not limited to cancer; it is also implicated in inflammatory disorders such as rheumatoid arthritis. nih.govresearchgate.net Therefore, the FMS kinase inhibitors developed from the 1H-pyrrolo[3,2-c]pyridine scaffold are also promising candidates for the development of new anti-arthritic drugs. nih.govmdpi.com
| Target | Therapeutic Area | Mechanism of Action | Representative Compound Class | Reference |
|---|---|---|---|---|
| Tubulin (Colchicine Site) | Oncology | Inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.gov |
| MPS1 Kinase | Oncology | Inhibits mitotic kinase, disrupting the spindle assembly checkpoint. | Substituted 1H-pyrrolo[3,2-c]pyridines | acs.org |
| FMS Kinase (CSF-1R) | Oncology, Inflammation | Inhibits receptor tyrosine kinase involved in cell proliferation and survival. | Diarylureas and diarylamides | nih.gov |
Addressing Challenges and Identifying Opportunities in Translational Research
Translating a promising chemical scaffold from a laboratory finding to a clinical therapy involves overcoming significant challenges related to a compound's pharmacological and pharmacokinetic properties. Research on 1H-pyrrolo[3,2-c]pyridine derivatives has actively addressed these hurdles.
A primary challenge in early drug discovery is optimizing initial "hit" compounds, which may be potent but often suffer from poor selectivity, metabolic instability, or low oral bioavailability. acs.org For instance, an early 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitor was found to be nonselective and metabolically unstable. acs.org Through a focused medicinal chemistry program utilizing structure-based design, researchers successfully optimized this initial hit into a highly potent and selective inhibitor (compound 65, CCT251455) with a favorable oral pharmacokinetic profile. acs.orgnih.gov This demonstrates a key opportunity: the scaffold is highly "trainable," allowing for systematic modifications to enhance its drug-like properties.
Another opportunity lies in improving the therapeutic window of potent anticancer agents. For example, while many microtubule-targeting drugs are effective, they can be associated with toxic side effects. The 1H-pyrrolo[3,2-c]pyridine scaffold offers a platform to design novel inhibitors with potentially better safety profiles. nih.gov Furthermore, studies have shown that specific derivatives can be engineered to be highly selective for cancer cells over normal cells. Compound 1r, an FMS kinase inhibitor, showed a selectivity index for cancer cells ranging from 3.21 to 38.13 times that of normal fibroblasts, a crucial attribute for minimizing side effects in potential therapies. nih.gov
The journey from a potent molecule to a viable drug candidate hinges on achieving good "in vivo" efficacy. Optimized compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated dose-dependent target engagement in animal models, confirming that the properties achieved through in vitro optimization translate to a biological effect in a living system. acs.org
Exploration of Novel Therapeutic Applications Beyond Current Indications
While the primary focus of research on the 1H-pyrrolo[3,2-c]pyridine scaffold has been oncology, the biological targets of these derivatives are implicated in a range of other pathologies, opening avenues for new therapeutic applications.
The most prominent example beyond cancer is in the treatment of inflammatory disorders. nih.govmdpi.com FMS kinase (CSF-1R) plays a critical role in the proliferation and survival of monocytes and macrophages, which are key cell types in inflammatory processes like rheumatoid arthritis. nih.govresearchgate.net A potent 1H-pyrrolo[3,2-c]pyridine-based FMS kinase inhibitor, compound 1r, not only showed anticancer activity but also demonstrated a significant anti-inflammatory effect by inhibiting the growth of bone marrow-derived macrophages (BMDM). nih.gov This dual activity suggests that these compounds could be developed as treatments for diseases where both cancer and inflammation are factors, or as standalone anti-arthritic drugs. nih.govmdpi.com
The exploration of other kinase targets could also expand the therapeutic utility of this scaffold. Kinase signaling pathways are central to numerous physiological processes, and their dysregulation is linked to autoimmune diseases, neurodegenerative disorders, and metabolic syndromes. By screening libraries of 1H-pyrrolo[3,2-c]pyridine derivatives against a broad panel of kinases, researchers could identify lead compounds for entirely new indications. The selectivity of compound 1r for FMS kinase over a panel of 40 other kinases highlights the potential for developing highly targeted therapies, which is a desirable trait for minimizing off-target effects and improving safety. nih.gov
Strategic Development of Next-Generation Derivatives with Enhanced Profiles
The future development of drugs based on the 1H-pyrrolo[3,2-c]pyridine scaffold will rely on strategic and rational design approaches to produce next-generation derivatives with superior efficacy, selectivity, and pharmacokinetic properties.
One key strategy is the use of structure-based drug design . By understanding the three-dimensional structure of how a compound binds to its target protein, chemists can make precise modifications to improve its affinity and selectivity. This approach was successfully used to optimize MPS1 inhibitors, transforming a nonselective hit into a potent and selective clinical candidate. acs.org
Another powerful technique is scaffold modification and constraint . Researchers have employed a "configuration-constrained strategy" by using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock a molecule into its most active shape. nih.govsemanticscholar.org This can lead to a significant increase in potency. Further modifications, such as the synthesis of new diarylureas and diarylamides, have yielded compounds with nanomolar efficacy against melanoma cell lines, demonstrating potencies superior to existing drugs like Sorafenib and Vemurafenib. nih.gov
Improving Potency: As seen with the FMS kinase inhibitor 1r, which was 3.2 times more potent than its lead compound. nih.govtandfonline.com
Enhancing Selectivity: Minimizing off-target activity is crucial for reducing side effects. Compound 1r was found to be over 33 times more selective for FMS kinase compared to other kinases in a screening panel. nih.gov
Optimizing Pharmacokinetics: Achieving good oral bioavailability and metabolic stability is essential for a successful oral medication, a goal that was realized in the development of MPS1 inhibitors based on this scaffold. acs.org
Increasing Selectivity for Cancer Cells: Designing compounds that preferentially kill cancer cells while sparing normal cells, as demonstrated by the high selectivity index of certain FMS kinase inhibitors, is a key goal for improving the safety of cancer therapeutics. nih.gov
By combining these strategic approaches, the 1H-pyrrolo[3,2-c]pyridine scaffold is poised to deliver a new generation of targeted therapies for cancer and other diseases. nih.gov
| Strategic Approach | Modification Example | Target | Enhanced Profile | Reference |
|---|---|---|---|---|
| Structure-Based Optimization | Modification of substituents based on target's crystal structure. | MPS1 Kinase | Improved potency, selectivity, and oral bioavailability. | acs.org |
| Scaffold Modification | Synthesis of diarylureas and diarylamides. | FMS Kinase | Increased potency and selectivity against cancer cells. | nih.govnih.gov |
| Configuration Constraint | Replacing flexible bonds with the rigid pyrrolopyridine ring. | Tubulin | Maintained or increased antiproliferative activity. | nih.gov |
Q & A
Basic: What are the most reliable synthetic routes for 1,2-dimethyl-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?
Answer:
Key synthetic strategies include:
- Cyclocondensation : Utilize substituted pyrrole and pyridine precursors under reflux with polar solvents (e.g., THF, DMF) to promote cyclization. For example, describes a reflux protocol in dioxane with ClCO₂Et to form fused pyrrolopyridine cores.
- Substitution Reactions : Introduce methyl groups via alkylation agents (e.g., methyl iodide) under basic conditions (NaH/DMF) at room temperature, as outlined in and .
- Optimization : Monitor reaction progress via TLC or HPLC ( ). Adjust solvent polarity, temperature, and catalyst (e.g., DIPEA in POCl₃-mediated reactions) to enhance yield and purity .
Basic: How can the purity and structural integrity of synthesized this compound derivatives be validated?
Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment, as validated in for related pyrrolo[3,4-c]pyridines.
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.1–2.5 ppm for methyl groups) and high-resolution mass spectrometry (HRMS). provides NMR protocols for pyrrolo[1,2-c]pyrimidines.
- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray studies (e.g., R factor <0.04) are critical, as demonstrated in for furo[3,2-c]pyridine analogs .
Advanced: How do structural modifications at the N1 and C2 positions influence the biological activity of this compound derivatives?
Answer:
- N1 Substitution : Alkyl or haloalkyl groups at N1 (e.g., methyl, trifluoromethyl) enhance metabolic stability and receptor binding. highlights bromo/trifluoromethyl derivatives for medicinal applications.
- C2 Methylation : The C2 methyl group sterically blocks enzymatic degradation (e.g., cytochrome P450), improving pharmacokinetics. shows octahydro-pyrrolo[3,2-c]pyridine derivatives with C2 modifications exhibiting CCR5 antagonism.
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, complemented by in vitro assays (e.g., HIV entry inhibition in ) .
Advanced: How can conflicting data on the biological activity of structurally similar pyrrolo[3,2-c]pyridine derivatives be resolved?
Answer:
- Structural Reanalysis : Verify stereochemistry via X-ray crystallography (e.g., ) or NOESY NMR to rule out conformational isomers.
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability. uses standardized HIV pseudovirus entry assays.
- SAR Analysis : Compare substituent effects across analogs. For example, trifluoromethyl groups ( ) may enhance lipophilicity but reduce solubility, explaining discrepancies in cellular uptake .
Advanced: What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?
Answer:
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), PSA (polar surface area), and bioavailability. reports logP=1.27 and PSA=31.48 Ų for a related cinnolin-3-yl derivative.
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins (e.g., CCR5 in ) using GROMACS or AMBER.
- QSAR Modeling : Train models on datasets of pyrrolopyridine analogs to correlate substituents (e.g., methyl, bromo) with clearance rates .
Basic: What analytical techniques are recommended for characterizing intermolecular interactions in pyrrolo[3,2-c]pyridine crystals?
Answer:
- X-ray Diffraction : Resolve π-π stacking (3.44–3.83 Å) and hydrogen bonding (O–H···O), as shown in for furo[3,2-c]pyridine complexes.
- Thermal Analysis : Use DSC/TGA to assess stability (e.g., melting point=950°C in for tetrahydrothieno analogs).
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···O) using CrystalExplorer .
Advanced: How can pyrrolo[3,2-c]pyridine scaffolds be tailored for selective kinase inhibition?
Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C4/C6 to enhance ATP-binding pocket interactions. highlights pyrrolo[2,1-f]pyridines as JAK1/2 inhibitors.
- Side-Chain Engineering : Attach pharmacophores (e.g., sulfonamides in ) to improve selectivity over off-target kinases.
- Biochemical Assays : Use TR-FRET kinase assays to measure IC₅₀ values and selectivity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
